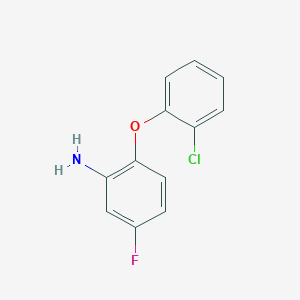

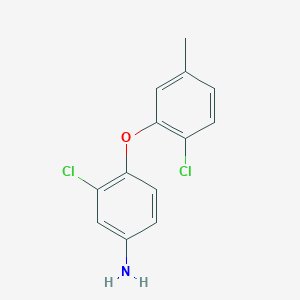

4-(3,4-Difluorophenoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

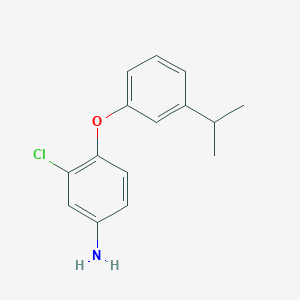

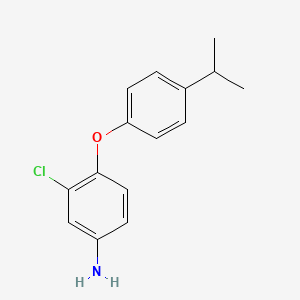

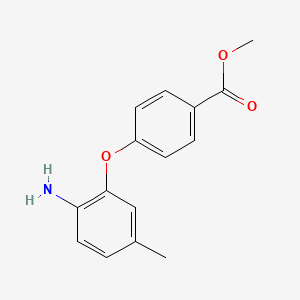

The compound "4-(3,4-Difluorophenoxy)aniline" is a derivative of aniline, where the phenyl ring is substituted with two fluorine atoms and a phenoxy group. This structure is related to various aniline derivatives that have been studied for their unique properties and applications in different fields, such as liquid crystals, polymer synthesis, and agrochemicals.

Synthesis Analysis

The synthesis of aniline derivatives can involve various strategies, including high-pressure hydrolysis, reduction reactions, and bromination. For instance, the synthesis of 2-chloro-4-aminophenol, a related compound, from 3,4-dichloronitrobenzene involves high-pressure hydrolysis followed by a reduction reaction, with an overall yield of 72.0% . Similarly, an improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, another related compound, has been described, yielding a product with over 99.5% purity .

Molecular Structure Analysis

The molecular structure of aniline derivatives can be characterized using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (GC-MS). For example, the structure of a novel monomer was confirmed by IR, GC-MS, and 1H NMR spectroscopies . Additionally, the conformational study of a chromium complex with a trifluoromethoxy aniline derivative revealed the orientation of the trifluoromethoxy group and the amino group in relation to the arene ring .

Chemical Reactions Analysis

Aniline derivatives can undergo a range of chemical reactions, including C-H activation, cycloamidation, and electrophilic substitution. A copper/B2pin2-catalyzed difluoroacetylation of aniline via C-H activation followed by intramolecular amidation has been developed to synthesize 3,3-difluoro-2-oxindole derivatives . Bromination reactions are also common, as seen in the synthesis of dibromo-trifluoromethoxy aniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For instance, the introduction of trifluoromethyl or trifluoromethoxy end groups in 4-octyloxy-N-(benzylidene)aniline derivatives affects their liquid crystalline properties, with some exhibiting stable smectic phases . The optical properties of these compounds can be studied using UV-Vis and fluorescence spectroscopy, as demonstrated for a fluorene-based aniline derivative . Additionally, the vibrational spectra of aniline derivatives substituted with different halogens and trifluoromethyl groups have been analyzed to understand the effects of substituents on their structure .

科学的研究の応用

Electrochemical Synthesis for Solar Cells

4-(3,4-Difluorophenoxy)aniline and its derivatives have been utilized in electrochemical synthesis. For instance, a novel polymer based on a similar structure was synthesized for potential use in solar cells. This polymer, when combined with graphene, showed improved energy conversion efficiency in dye-sensitized solar cells compared to traditional platinum counter electrodes (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).

Electrochromic Materials

Similar compounds have been synthesized and employed as electrochromic materials, demonstrating potential applications in near-infrared (NIR) region technologies. These materials, characterized by high optical contrasts and fast switching speeds, are suitable for use in various electrochromic applications (Li, Liu, Ju, Zhang, & Zhao, 2017).

Dendrimer Synthesis

Derivatives of 4-(3,4-Difluorophenoxy)aniline have been used in the synthesis of dendritic melamines, exhibiting potential for self-organization and self-assembling into nano-aggregates. These dendrimers could be significant in the development of new materials with diverse applications (Morar, Lameiras, Bende, Katona, Gál, & Darabantu, 2018).

Conducting Polymers

Compounds related to 4-(3,4-Difluorophenoxy)aniline have been explored in the development of conducting polymers like polyaniline (PANI). Such polymers have a wide range of potential applications, including in alternative energy sources, information storage, and non-linear optics (Gospodinova & Terlemezyan, 1998).

Polymer Film Synthesis

Research has also focused on synthesizing polymeric films with fluorescent properties using derivatives of 4-(3,4-Difluorophenoxy)aniline. These films are created for specific applications, potentially in display technologies or sensors (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).

Liquid Crystal Synthesis

Certain derivatives have been synthesized for use in liquid crystals, showing stable smectic phases. These materials could be significant in display technologies and other applications where liquid crystalline properties are crucial (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Safety and Hazards

The safety information for 4-(3,4-Difluorophenoxy)aniline includes several hazard statements: H302-H317-H318-H410. Precautionary statements include: P261-P264-P270-P272-P273-P280-P301+P312+P330-P302+P352-P305+P351+P338+P310-P333+P313-P391-P501 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

特性

IUPAC Name |

4-(3,4-difluorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXWEGLCUFEKGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649868 |

Source

|

| Record name | 4-(3,4-Difluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Difluorophenoxy)aniline | |

CAS RN |

383126-84-9 |

Source

|

| Record name | 4-(3,4-Difluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)